2-Methyl-propane-2-sulfinic acid (2-chloro-ethylidene)-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-propane-2-sulfinic acid (2-chloro-ethylidene)-amide is a synthetic organic compound It is characterized by the presence of a sulfinic acid group and a chloro-ethylidene amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-propane-2-sulfinic acid (2-chloro-ethylidene)-amide typically involves the reaction of 2-methyl-propane-2-sulfinic acid with a chloro-ethylidene amide precursor. The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This may include continuous flow reactors, automated systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-propane-2-sulfinic acid (2-chloro-ethylidene)-amide can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfinic acid group to a sulfonic acid group.
Reduction: Reduction of the chloro-ethylidene group to an ethyl group.
Substitution: Replacement of the chloro group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH would be optimized for each specific reaction.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield a sulfonic acid derivative, while substitution reactions may produce various functionalized amides.
Scientific Research Applications
2-Methyl-propane-2-sulfinic acid (2-chloro-ethylidene)-amide may have several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in biochemical assays or as a reagent in molecular biology experiments.
Medicine: Investigated for potential therapeutic properties or as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-propane-2-sulfinic acid (2-chloro-ethylidene)-amide would depend on its specific application. In a biochemical context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-propane-2-sulfinic acid (2-bromo-ethylidene)-amide
- 2-Methyl-propane-2-sulfinic acid (2-fluoro-ethylidene)-amide
- 2-Methyl-propane-2-sulfinic acid (2-iodo-ethylidene)-amide
Uniqueness
2-Methyl-propane-2-sulfinic acid (2-chloro-ethylidene)-amide may be unique in its specific reactivity and applications compared to its analogs with different halogen substituents
Properties
Molecular Formula |
C6H12ClNOS |
---|---|
Molecular Weight |
181.68 g/mol |
IUPAC Name |
(E)-1-tert-butylsulfinyl-N-(chloromethyl)methanimine |
InChI |
InChI=1S/C6H12ClNOS/c1-6(2,3)10(9)5-8-4-7/h5H,4H2,1-3H3/b8-5+ |
InChI Key |
CNGIWRAWUZJMRF-VMPITWQZSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)/C=N/CCl |
Canonical SMILES |
CC(C)(C)S(=O)C=NCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.